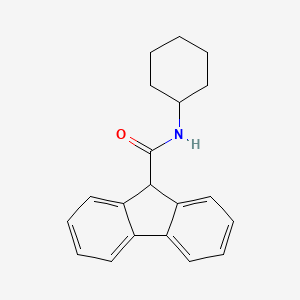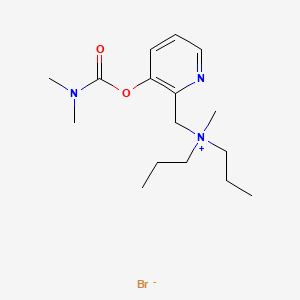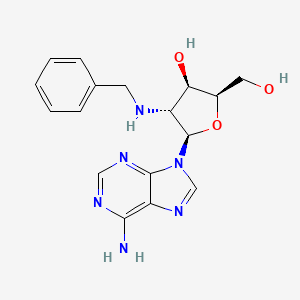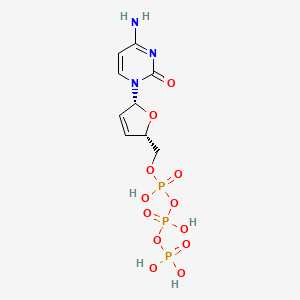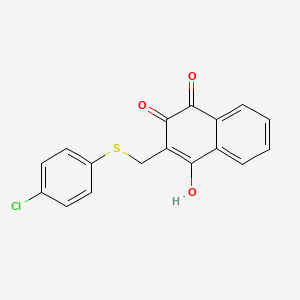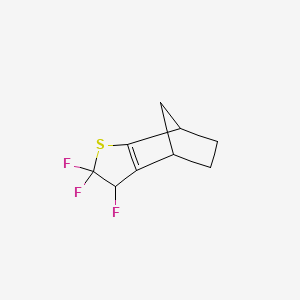
2,2,3-Trifluoro-2,3,4,5,6,7-hexahydro-4,7-methanobenzo(b)thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3-Trifluoro-2,3,4,5,6,7-hexahydro-4,7-methanobenzo(b)thiophene is a fluorinated organic compound with a unique structure that includes a trifluoromethyl group and a bicyclic thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3-Trifluoro-2,3,4,5,6,7-hexahydro-4,7-methanobenzo(b)thiophene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorinated precursors and thiophene derivatives.
Cyclization: The formation of the bicyclic structure is accomplished through cyclization reactions, often involving Lewis acids or transition metal catalysts to facilitate ring closure.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Scale-Up: Scaling up the laboratory synthesis to industrial levels, ensuring that the reaction conditions are optimized for large-scale production.
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and safety.
Automation: Implementing automated systems for precise control of reaction parameters and monitoring.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,3-Trifluoro-2,3,4,5,6,7-hexahydro-4,7-methanobenzo(b)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using hydrogen gas (H2) and palladium on carbon (Pd/C) can convert double bonds or carbonyl groups to alkanes or alcohols.
Substitution: Nucleophilic substitution reactions with reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: H2 with Pd/C, sodium borohydride (NaBH4) in methanol.
Substitution: NaH in dimethyl sulfoxide (DMSO), LDA in tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
2,2,3-Trifluoro-2,3,4,5,6,7-hexahydro-4,7-methanobenzo(b)thiophene has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with enhanced metabolic stability and bioavailability.
Materials Science: Its fluorinated nature imparts desirable properties such as hydrophobicity and chemical resistance, making it useful in developing advanced materials like coatings and polymers.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules, facilitating the development of new synthetic methodologies.
Wirkmechanismus
The mechanism by which 2,2,3-Trifluoro-2,3,4,5,6,7-hexahydro-4,7-methanobenzo(b)thiophene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity by forming strong interactions with target sites. Additionally, the bicyclic thiophene ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,3-Trifluoro-4,5,6,6a-tetrahydrocyclopenta(b)thiophene: Another fluorinated thiophene derivative with a slightly different ring structure.
2,4,5-Trifluorobenzaldehyde: A simpler fluorinated aromatic compound used in various chemical syntheses.
Uniqueness
2,2,3-Trifluoro-2,3,4,5,6,7-hexahydro-4,7-methanobenzo(b)thiophene is unique due to its combination of a trifluoromethyl group and a bicyclic thiophene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
102489-66-7 |
|---|---|
Molekularformel |
C9H9F3S |
Molekulargewicht |
206.23 g/mol |
IUPAC-Name |
4,4,5-trifluoro-3-thiatricyclo[5.2.1.02,6]dec-2(6)-ene |
InChI |
InChI=1S/C9H9F3S/c10-8-6-4-1-2-5(3-4)7(6)13-9(8,11)12/h4-5,8H,1-3H2 |
InChI-Schlüssel |
BNWKOGOFYDNKHF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC1C3=C2SC(C3F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


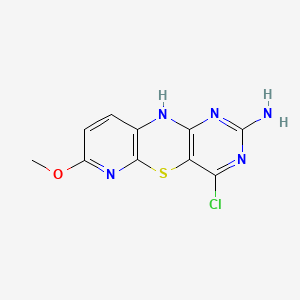

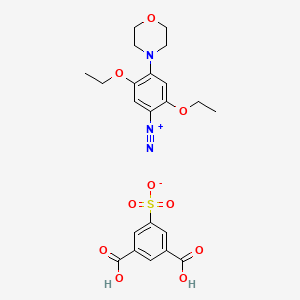
![2-ethyl-5,6,9-trimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12801167.png)
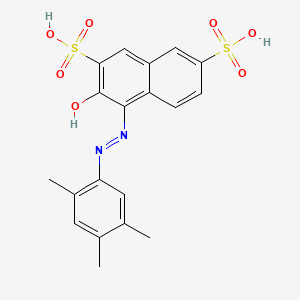
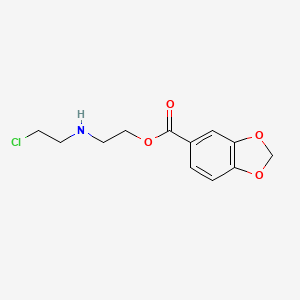
![Methanesulfonate;3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propyl carbamimidothioate](/img/structure/B12801177.png)

